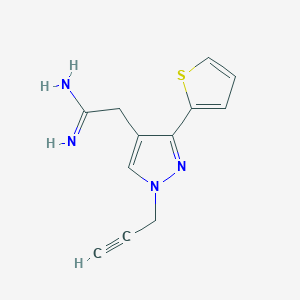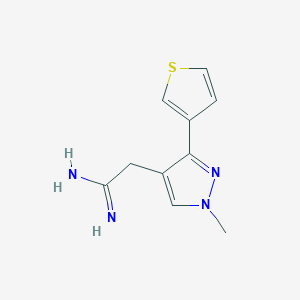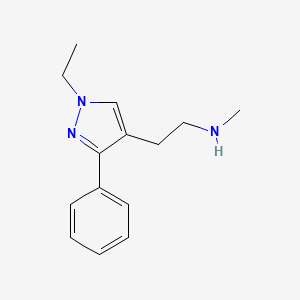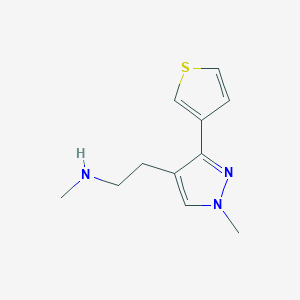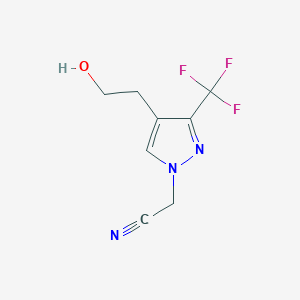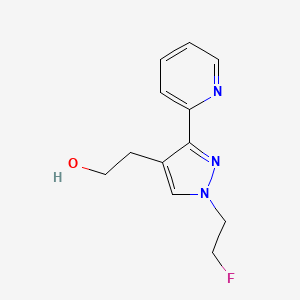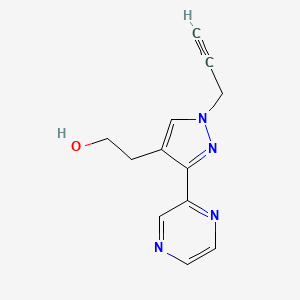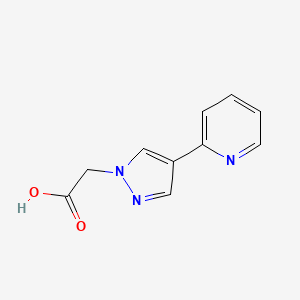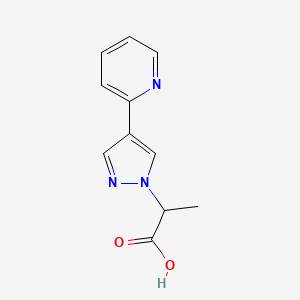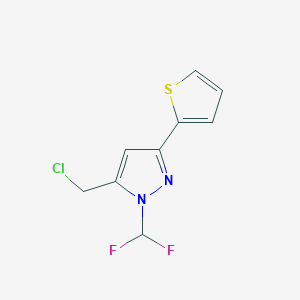
5-(Chlormethyl)-1-(Difluormethyl)-3-(Thiophen-2-yl)-1H-pyrazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C9H7ClF2N2S and a molecular weight of 248.68 g/mol. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one typical method that produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom . The molecular properties of thiophene derivatives were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set . All of them present the same molecular subunit structure, miming that of rimonabant, an efficient CB1 antagonist .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Fluoreszierende Sonden zur Oxidationsdetektion
Diese Verbindung wird bei der Konstruktion von D–π–A (Donor–π-Brücke–Akzeptor) fluoreszierenden Sonden zur Detektion typischer Oxidationsmittel verwendet . Die Elektronegativitätsregelung der π-Brücken-Erkennungsstelle ist ein entscheidender Faktor in den Fluoreszenz-Antwortmechanismen. Solche Sonden sind unerlässlich für die Identifizierung von Spuren gefährlicher Chemikalien, und die Rolle der Verbindung in der Modulationsstrategie verbessert die Leistung dieser Sonden.
Elektrophile Reaktivitätsstudien
Die Wechselwirkung der Verbindung mit Oxidationsmitteln wie KMnO₄ ist aufgrund ihrer hohen elektrophilen Reaktivität von Interesse . Diese Eigenschaft ist wichtig für das Verständnis chemischer Reaktionen auf molekularer Ebene und kann zur Entwicklung von Hochleistungs-Detektionsgeräten für sowohl wässrige als auch luftgetragene Umweltverschmutzer führen.
Entwicklung von Hydrogel-Chips
Die Integration dieser Verbindung in Hydrogel-Chips kann die Detektionsmöglichkeiten für die Umweltüberwachung verbessern . Die chemischen Eigenschaften der Verbindung ermöglichen eine realisierbare chemische Reaktionsenergiebarriere, wodurch sie sich für die Herstellung sensibler und selektiver Hydrogel-basierter Sensoren eignet.
Konjugierte Copolymere für elektrochrome Geräte
Die Thiophen-Einheit in der Verbindung ist strukturell ähnlich denjenigen, die in Tris(4-(thiophen-2-yl)phenyl)amin- und Dithienylpyrrol-basierten konjugierten Copolymeren verwendet werden . Diese Materialien werden in kontrastreichen elektrochromen Geräten eingesetzt, die ihre Farbe als Reaktion auf einen elektrischen Eingang ändern, was für intelligente Fenster und Displays nützlich ist.
Wirkmechanismus
While the specific mechanism of action for 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole is not mentioned in the search results, thiophene-based analogs are known to exhibit a variety of biological effects . They have been studied as potential class of biologically active compounds .
Zukünftige Richtungen
Thiophene-based analogs, such as 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole, continue to attract interest due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-(difluoromethyl)-3-thiophen-2-ylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2N2S/c10-5-6-4-7(8-2-1-3-15-8)13-14(6)9(11)12/h1-4,9H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNRTAWONPLKOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)CCl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

